molecular formula C12H11NO3 B174640 Ethyl 4-hydroxyquinoline-2-carboxylate CAS No. 13720-90-6

Ethyl 4-hydroxyquinoline-2-carboxylate

Cat. No.: B174640
CAS No.: 13720-90-6
M. Wt: 217.22 g/mol
InChI Key: UACLREXZGKWWIC-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyquinoline-2-carboxylate is a quinoline derivative known for its significant biological and pharmaceutical activities. This compound is part of the broader class of 4-hydroxyquinolines, which have been extensively studied due to their diverse applications in medicinal chemistry and synthetic organic chemistry .

Scientific Research Applications

Ethyl 4-hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of soap and water if skin irritation or rash occurs (P302 + P352) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxyquinoline-2-carboxylate typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. This reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline ring .

Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and efficiency. For example, the use of transition metal catalysts or microwave-assisted synthesis can significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-hydroxyquinoline-2-carboxylate is unique due to its ethyl ester group, which can enhance its lipophilicity and improve its bioavailability. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse range of applications .

Properties

IUPAC Name

ethyl 4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACLREXZGKWWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947692
Record name Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24782-43-2
Record name 24782-43-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403064
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 24782-43-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136917
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl_4-hydroxy-2-quinolinecarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1.35 g (10 mMol) of 1-(2'-aminophenyl)ethanone was heated under reflux with 40 mMol of sodium ethoxide and 40 mMol of diethyl oxalate in 70 ml of ethanol for 21/2 hr. The reaction mixture, which contained the sodium salt of ethyl (2-aminobenzoyl)pyruvic acid was poured into ice/hydrochloric acid and extracted with chloroform. Concentration to dryness and boiling with diethyl ether gave 1.25 g (58%) of the title product, mp 210°-212°.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step Two
Quantity
40 mmol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl (2-aminobenzoyl)pyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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